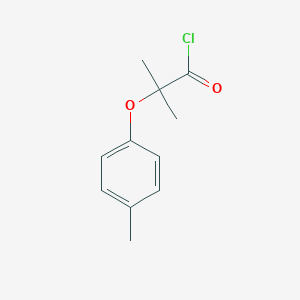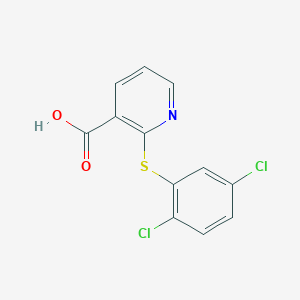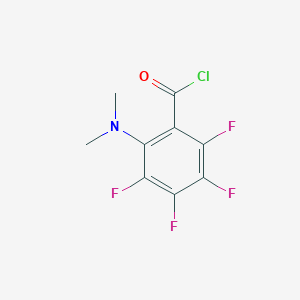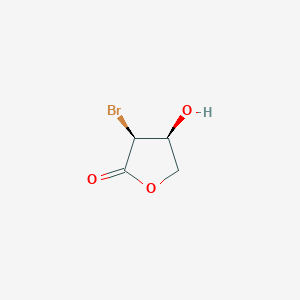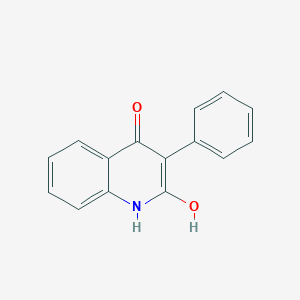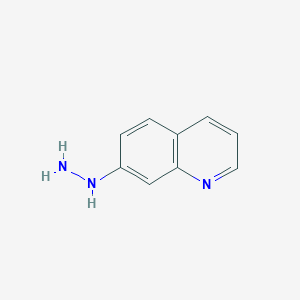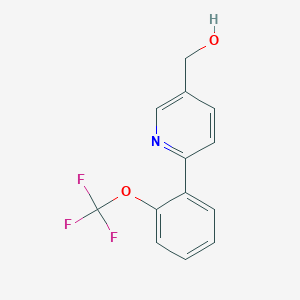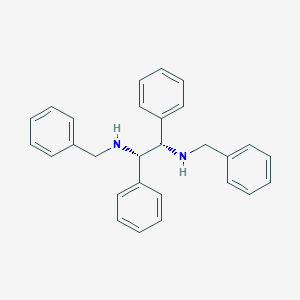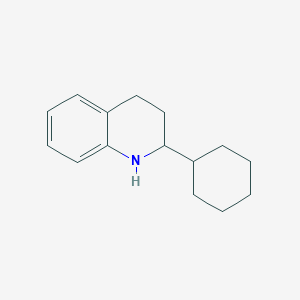
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline, also known as CHETQ, is a chemical compound that belongs to the class of tetrahydroquinolines. It is a bicyclic organic compound with a molecular formula of C15H21N. CHETQ has been studied extensively for its potential use in various scientific and medical applications.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act through various pathways, including the inhibition of oxidative stress, the modulation of neurotransmitter systems, and the regulation of gene expression. These mechanisms contribute to the neuroprotective and anti-inflammatory properties of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline.
Effets Biochimiques Et Physiologiques
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of oxidative stress markers, such as malondialdehyde. Additionally, 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline has been shown to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, and regulate the expression of various genes involved in inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline in lab experiments is its ability to exhibit neuroprotective and anti-inflammatory properties. This makes it a potential candidate for the treatment of various neurodegenerative diseases. However, one of the limitations of using 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline. One area of research is the development of more efficient synthesis methods to improve the yield of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline. Another area of research is the investigation of the potential use of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline in the treatment of various neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases. Additionally, the study of the mechanism of action of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline can provide insights into its potential use in various scientific and medical applications.
Applications De Recherche Scientifique
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential use in various scientific and medical applications. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. These properties make 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline a potential candidate for the treatment of various diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases.
Propriétés
Numéro CAS |
123629-22-1 |
|---|---|
Nom du produit |
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline |
Formule moléculaire |
C15H21N |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
2-cyclohexyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H21N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h4-5,8-9,12,15-16H,1-3,6-7,10-11H2 |
Clé InChI |
NWKAUHWCWIGFTB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2CCC3=CC=CC=C3N2 |
SMILES canonique |
C1CCC(CC1)C2CCC3=CC=CC=C3N2 |
Synonymes |
2-Cyclohexyl-1,2,3,4-tetrahydro-quinoline |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

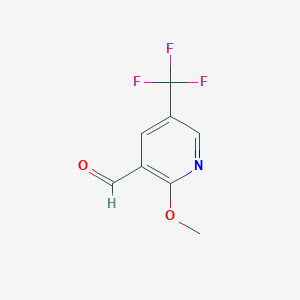
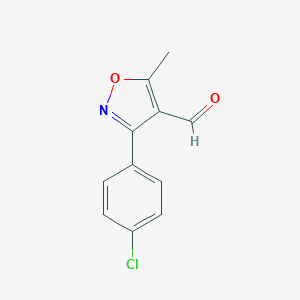
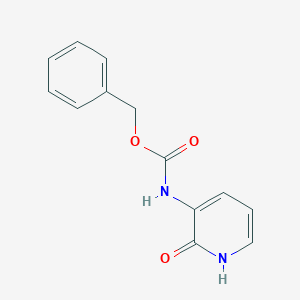
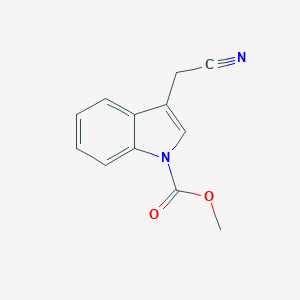
![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)
